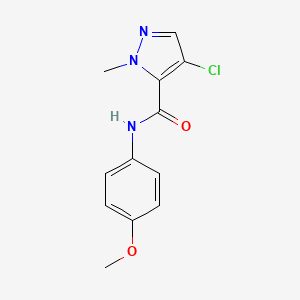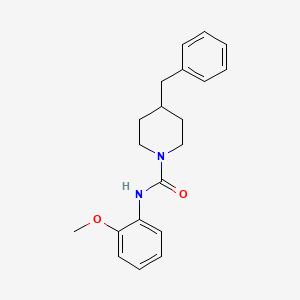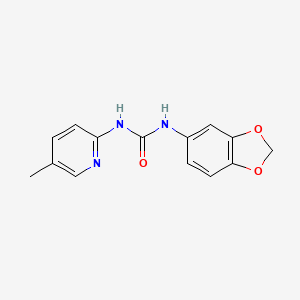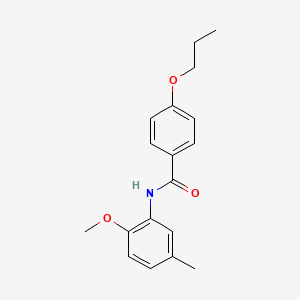
4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as Cmpd-1, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit promising activity against various diseases.
作用機序
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of various proteins and enzymes involved in the regulation of cell survival, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of Bcl-2, a protein that regulates cell survival by preventing apoptosis. By inhibiting the activity of Bcl-2, this compound induces apoptosis in cancer cells.
This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-2. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. In animal models of neurodegenerative disorders, this compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its potent activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been extensively studied in vitro and in vivo and has shown promising results in different models. Another advantage of this compound is its relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its poor solubility in water, which can make it difficult to use in certain assays. Another limitation is its potential toxicity, which needs to be carefully evaluated before using this compound in animal studies.
将来の方向性
The research on 4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is still in its early stages, and there are many future directions that can be explored. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its efficacy and toxicity. Another future direction is to optimize the synthesis method of this compound to improve its yield and purity.
Further studies can also be conducted to investigate the potential of this compound in combination therapy with other anticancer or anti-inflammatory agents. Additionally, the potential of this compound in the treatment of other diseases such as cardiovascular diseases and metabolic disorders can also be explored. Overall, the research on this compound has shown promising results, and further studies can lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature. The resulting product is purified by column chromatography using a suitable solvent system.
科学的研究の応用
4-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in the regulation of cell survival.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising activity in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
特性
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-11(10(13)7-14-16)12(17)15-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIPUXMNSFVZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5318724.png)



![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)

![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)


![4-methyl-2-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)